Ketanserin

5-HT2A 5-HT2C Receptor Selectivity

Ketanserin (CAS 74050-98-9) is the definitive 5-HT2A receptor antagonist for research, with a Ki of 2.5 nM and ~50-fold selectivity over 5-HT2C—far exceeding ritanserin for discriminating serotonergic pathways. Its dual α1-adrenoceptor activity (Ki=15 nM) makes it essential for hypertension and vasodilation models, while unparalleled potency in inhibiting serotonin-induced platelet aggregation (ID50=10 nM) establishes it as the gold standard for antiplatelet and thrombosis screening. With 71-fold selectivity for 5-HT1Dα over 5-HT1Dβ, it is the preferred tool for migraine and neurovascular research. Supplied at ≥98% HPLC purity.

Molecular Formula C22H22FN3O3
Molecular Weight 395.4 g/mol
CAS No. 74050-98-9
Cat. No. B1673593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetanserin
CAS74050-98-9
Synonyms3-(2-(4-(4-Fluorobenzoyl)piperidinol)ethyl)-2,4(1H,3H)-quinazolinedione
Ketanserin
R 41,468
R 41468
R-41,468
R-41468
R41,468
R41468
Molecular FormulaC22H22FN3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
InChIKeyFPCCSQOGAWCVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ketanserin (CAS 74050-98-9): Baseline Pharmacological Profile and 5-HT2A Receptor Antagonist Characteristics


Ketanserin (R41468) is a quinazoline-derived serotonin receptor antagonist that functions primarily as a potent 5-HT2A receptor antagonist, with a reported Ki of 2.5 nM for human and rat 5-HT2A receptors . It also exhibits weak alpha-1 adrenoceptor blocking properties and has been utilized as both an antihypertensive agent and a pharmacological tool compound for discriminating serotonin receptor subtypes [1]. Its binding profile includes moderate affinity for 5-HT2C receptors and low affinity for 5-HT1D, dopamine, and other GPCR targets [2].

Why Ketanserin Cannot Be Interchanged with Other 5-HT2A Antagonists in Research and Drug Development


Generic substitution within the 5-HT2A antagonist class is precluded by marked divergence in receptor selectivity profiles, in vivo potency, and functional outcomes. As demonstrated by head-to-head studies, compounds such as ritanserin and M100907 exhibit distinct 5-HT2A/5-HT2C selectivity ratios and alpha-1 adrenoceptor affinities, leading to differential physiological and behavioral effects [1][2]. Furthermore, in vivo occupancy and functional antagonism vary significantly even among closely related antagonists, underscoring the necessity of compound-specific selection based on quantitative evidence [3].

Ketanserin vs. Closest Analogs: Quantified Differentiation in Receptor Binding, Functional Antagonism, and In Vivo Occupancy


Differential 5-HT2A/5-HT2C Selectivity: Ketanserin vs. Ritanserin

Ketanserin exhibits approximately 50-fold lower affinity for the 5-HT2C receptor compared to ritanserin, despite both compounds possessing similar nanomolar affinities for the 5-HT2A receptor (~3 nM). In a human clinical study, ritanserin (5 mg) increased slow wave sleep by 51.4%, while ketanserin (40 mg) increased SWS by only 24.4%, consistent with the differential 5-HT2C engagement [1][2].

5-HT2A 5-HT2C Receptor Selectivity Serotonin

In Vivo 5-HT2A Receptor Occupancy: Ketanserin vs. M100907 (Volinanserin)

Ketanserin demonstrates a 3.16-fold higher ED50 for in vivo 5-HT2A receptor occupancy in rat brain compared to the highly selective antagonist M100907. Specifically, the ED50 values were 0.316 mg/kg for ketanserin and 0.100 mg/kg for M100907, as determined by [3H]M100907 binding displacement [1].

5-HT2A Receptor Occupancy In Vivo Binding ED50

Alpha-1 Adrenoceptor Affinity: Ketanserin vs. Ritanserin

Ketanserin exhibits moderate affinity for alpha-1 adrenoceptors, with a reported Ki of 15 nM, whereas ritanserin shows substantially lower affinity (Ki = 190 nM). This 12.7-fold difference contributes to ketanserin's antihypertensive effects via combined 5-HT2A and alpha-1 blockade, whereas ritanserin is a purer serotonergic agent [1].

Alpha-1 Adrenoceptor Selectivity 5-HT2A

Human Platelet Aggregation Inhibition: Ketanserin vs. MCI-9042

Ketanserin inhibits serotonin-induced human platelet aggregation with an ID50 of 10 nM, which is 60-fold more potent than MCI-9042 (ID50 = 600 nM) and 4-fold more potent than the active metabolite M-1 (ID50 = 40 nM). This high potency in a functional ex vivo human assay underscores ketanserin's utility in cardiovascular and thrombotic research [1].

Platelet Aggregation Serotonin ID50

Discrimination of 5-HT1D Receptor Subtypes: Ketanserin vs. Ritanserin

Ketanserin exhibits 71-fold selectivity for the human 5-HT1D alpha receptor subtype over 5-HT1D beta, whereas ritanserin shows only 22-fold selectivity. This 3.2-fold greater discrimination makes ketanserin a superior pharmacological tool for differentiating 5-HT1D alpha-mediated responses in human tissues [1].

5-HT1D Receptor Subtype Selectivity Pharmacological Tool

Optimal Research Applications for Ketanserin Based on Differentiated Pharmacological Profile


Selective Antagonism of 5-HT2A Receptors with Minimal 5-HT2C Interference

In studies where 5-HT2C receptor activation may confound interpretation of 5-HT2A-mediated effects, ketanserin is preferred over ritanserin due to its 50-fold lower affinity for 5-HT2C. This is particularly critical in sleep, anxiety, and feeding behavior research, where 5-HT2C activity plays a major role. Ketanserin (40 mg) produced only a 24.4% increase in slow wave sleep in humans compared to ritanserin's 51.4%, highlighting its relative 5-HT2C-sparing profile [1].

Combined 5-HT2A and Alpha-1 Adrenoceptor Blockade in Cardiovascular Research

Ketanserin's moderate alpha-1 adrenoceptor affinity (Ki = 15 nM) distinguishes it from purer 5-HT2A antagonists like ritanserin (Ki = 190 nM) and M100907. This dual pharmacological action makes ketanserin the compound of choice for investigating mechanisms of vasodilation, blood pressure regulation, and the interplay between serotonergic and adrenergic systems in hypertension models [1].

Ex Vivo and In Vitro Platelet Function Studies

Ketanserin demonstrates potent inhibition of serotonin-induced human platelet aggregation with an ID50 of 10 nM, outperforming related antagonists such as MCI-9042 (ID50 = 600 nM). This high potency in a human-derived functional assay makes ketanserin an ideal reference compound for screening novel antiplatelet agents or investigating the role of serotonin in thrombosis and cardiovascular disease [1].

Pharmacological Discrimination of 5-HT1D Receptor Subtypes

Ketanserin's 71-fold selectivity for 5-HT1D alpha over 5-HT1D beta receptors is superior to that of ritanserin (22-fold). This makes ketanserin the preferred antagonist for functional studies aimed at delineating the specific contributions of 5-HT1D alpha and 5-HT1D beta receptors in human tissues, particularly in neurovascular and migraine research [1].

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